



Application Notes and Protocols for Xenopsin-Related Peptide 2 (XRP2)

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Compound of Interest		
Compound Name:	Xenopsin-Related Peptide 2	
Cat. No.:	B15598884	Get Quote

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These application notes provide a comprehensive overview of experimental protocols and assays relevant to the study of **Xenopsin-Related Peptide 2** (XRP2), a peptide with the sequence Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu. Given the limited specific data on XRP2, this document leverages protocols for the closely related human peptide, xenin, and its interaction with the neurotensin receptor (NTSR1), a likely physiological target.

Peptide Synthesis and Purification

XRP2 can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The following provides a general methodology.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of XRP2

Materials:

- Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Ile-OH, etc.)
- Rink Amide resin (for C-terminal amide)
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)



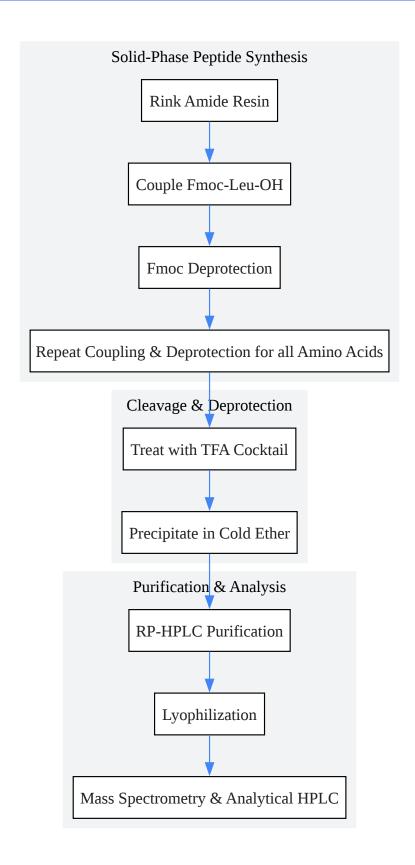
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Ether (cold)

Procedure:

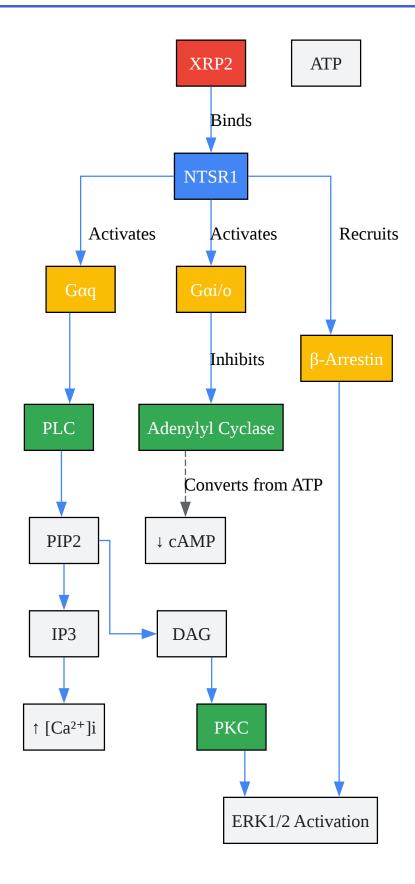
- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
- First Amino Acid Coupling: Couple Fmoc-Leu-OH to the resin using HBTU and DIPEA in DMF. Allow the reaction to proceed for 2 hours.
- Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
- Subsequent Amino Acid Coupling: Sequentially couple the remaining amino acids (Ile, Trp, Pro, Arg(Pbf), Lys(Boc), Pro, His(Trt), Phe) using the same coupling and deprotection steps.
 Monitor coupling completion with a Kaiser test.
- Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilization: Lyophilize the pure fractions to obtain the final XRP2 peptide as a white powder.

Workflow for XRP2 Synthesis and Purification









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